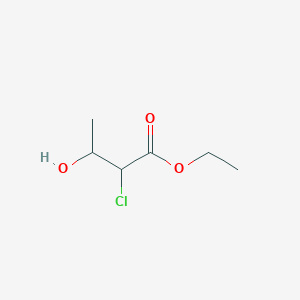
Ethyl 2-chloro-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-chloro-3-hydroxybutanoate is a chiral intermediate widely used in the synthesis of various pharmaceuticals, particularly statins, which are cholesterol-lowering drugs. This compound is known for its high enantioselectivity and is often used in the production of enantiopure drugs due to its ability to form optically active intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of ethyl 2-chloro-3-oxobutanoate. This reaction is typically catalyzed by carbonyl reductases or ketoreductases, which are enzymes that facilitate the reduction process with high stereoselectivity . The reaction conditions often involve the use of cofactor regeneration systems to maintain the activity of the enzymes. For example, glucose dehydrogenase is commonly used to regenerate NADPH, which is required for the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using recombinant Escherichia coli strains that express the necessary reductase enzymes. These strains are cultured in large fermentors, and the reaction is conducted in an aqueous-organic solvent system to enhance the solubility of the substrates and products . The process is optimized to achieve high yields and enantiomeric excess, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form ethyl 2-chloro-3-hydroxybutanol.
Oxidation: It can be oxidized to form ethyl 2-chloro-3-oxobutanoate.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Reduction: Catalyzed by carbonyl reductases in the presence of NADPH.
Oxidation: Typically carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Reduction: Ethyl 2-chloro-3-hydroxybutanol.
Oxidation: Ethyl 2-chloro-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-3-hydroxybutanoate is extensively used in scientific research due to its versatility and high enantioselectivity. Some of its applications include:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of statins and other pharmaceuticals.
Industry: Utilized in the production of enantiopure compounds for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-hydroxybutanoate primarily involves its role as a chiral intermediate in enzymatic reactions. The compound is reduced by carbonyl reductases, which catalyze the transfer of electrons from NADPH to the carbonyl group, resulting in the formation of the hydroxyl group. This reduction process is highly stereoselective, leading to the production of optically active intermediates .
Comparison with Similar Compounds
Ethyl 2-chloro-3-hydroxybutanoate is unique due to its high enantioselectivity and versatility in various chemical reactions. Similar compounds include:
Ethyl 2-chloro-3-oxobutanoate: The precursor in the synthesis of this compound.
Ethyl 2-chloro-3-hydroxybutanol: The reduced form of this compound.
Ethyl 2-chloro-3-aminobutanoate: A derivative formed through nucleophilic substitution reactions.
This compound stands out due to its high enantiomeric excess and its widespread use in the synthesis of pharmaceuticals, particularly statins .
Properties
IUPAC Name |
ethyl 2-chloro-3-hydroxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGVYVLALKWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














